(3-Cyano-4-fluorophenyl)-[(1-propyltetrazol-5-yl)methyl]cyanamide
Description
The compound "(3-Cyano-4-fluorophenyl)-[(1-propyltetrazol-5-yl)methyl]cyanamide" features a fluorinated aromatic ring substituted with a cyano group and a tetrazole moiety linked via a methylene bridge. Tetrazoles are nitrogen-rich heterocycles known for their metabolic stability and role in hydrogen bonding, making them prevalent in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
(3-cyano-4-fluorophenyl)-[(1-propyltetrazol-5-yl)methyl]cyanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN7/c1-2-5-21-13(17-18-19-21)8-20(9-16)11-3-4-12(14)10(6-11)7-15/h3-4,6H,2,5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSPTWPWGZLEBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)CN(C#N)C2=CC(=C(C=C2)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyano-4-fluorophenyl)-[(1-propyltetrazol-5-yl)methyl]cyanamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a fluorophenyl derivative is reacted with a tetrazole-containing compound under controlled conditions. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may require the presence of a base like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(3-Cyano-4-fluorophenyl)-[(1-propyltetrazol-5-yl)methyl]cyanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the cyano or fluorophenyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
(3-Cyano-4-fluorophenyl)-[(1-propyltetrazol-5-yl)methyl]cyanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of (3-Cyano-4-fluorophenyl)-[(1-propyltetrazol-5-yl)methyl]cyanamide involves its interaction with specific molecular targets. The cyano and fluorophenyl groups can interact with enzymes or receptors, modulating their activity. The tetrazole moiety may also play a role in binding to metal ions or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Agrochemicals
The compound shares functional groups with several pesticides, particularly triazole and benzamide derivatives. Below is a comparative analysis based on structural features and inferred bioactivity:
Key Observations:
- Tetrazole vs. Triazole Rings : The target compound’s tetrazole ring (4 nitrogen atoms) may offer greater metabolic stability compared to triazole-based fungicides (e.g., metconazole, triticonazole) but could differ in target specificity. Triazoles inhibit fungal sterol biosynthesis, whereas tetrazoles may interact with alternative pathways .
- Fluorophenyl vs. Chlorophenyl/Trifluoromethyl Groups: The 3-cyano-4-fluorophenyl substituent combines electron-withdrawing (fluoro, cyano) and aromatic stacking properties. This contrasts with chlorophenyl groups in triazoles (e.g., metconazole) or trifluoromethyl groups in flutolanil, which enhance lipophilicity and membrane penetration .
- Cyanamide Linker : The cyanamide group (-NH-CN) is rare in the cited pesticides. Its polarity may influence solubility and binding kinetics compared to the benzamide or triazole linkages in analogues.
Functional Group Impact on Bioactivity
- Electron-Withdrawing Substituents: The 4-fluoro and 3-cyano groups on the phenyl ring could enhance oxidative stability and resistance to enzymatic degradation, similar to acifluorfen’s nitro and trifluoromethyl groups .
- Propyl Chain on Tetrazole : The propyl group may increase lipophilicity, aiding in tissue penetration, analogous to the isopropoxy chain in flutolanil .
Q & A
Q. Basic Research Focus
- X-ray Crystallography : Use SHELXL for refinement of single-crystal data. The tetrazole and cyanamide moieties often show planar geometry with bond lengths of 1.32–1.35 Å (C≡N) and 1.45 Å (C-F) .
- NMR : ¹⁹F NMR (δ ≈ -110 ppm for aromatic F) and ¹³C NMR (δ ≈ 115 ppm for cyano group) are diagnostic .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) with <2 ppm error .
How to resolve contradictions in reported biological activity data?
Advanced Research Focus
Contradictions may arise from assay variability (e.g., cell lines, incubation times). Strategies include:
- Standardized Assays : Use identical protocols (e.g., MTT assay for cytotoxicity, 48-hour incubation) across studies .
- Dose-Response Analysis : Calculate EC₅₀/IC₅₀ values with nonlinear regression (GraphPad Prism) to compare potency .
- Meta-Analysis : Apply ANOVA to pooled data from independent studies to identify outliers .
What biological targets are investigated for this compound?
Q. Basic Research Focus
- Kinases : Inhibition of EGFR and VEGFR2 due to fluorophenyl and tetrazole motifs mimicking ATP-binding pockets .
- Antimicrobial Targets : Disruption of bacterial cell wall synthesis via cyanamide-mediated covalent binding .
- Apoptosis Pathways : Caspase-3 activation in cancer cells, measured via flow cytometry .
How to optimize solubility and stability for in vivo studies?
Q. Advanced Research Focus
- Salt Formation : React with HCl or sodium salts to improve aqueous solubility (logP reduction from 3.2 to 1.8) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the tetrazole nitrogen, cleaved in vivo by esterases .
- Stability Testing : Use HPLC-UV (λ = 254 nm) to monitor degradation under physiological pH (7.4) and temperature (37°C) .
How do electronic effects of substituents influence reactivity?
Q. Advanced Research Focus
- Fluorophenyl Group : The electron-withdrawing F atom increases electrophilicity at the cyano carbon, enhancing nucleophilic attack (e.g., by thiols in enzyme active sites) .
- Cyanamide : The -NH-C≡N group participates in resonance, stabilizing transition states during alkylation reactions .
Computational Analysis : Hirshfeld charge analysis (Gaussian 09) shows charge densities of -0.45 e (cyano N) and +0.32 e (adjacent C), guiding reactivity predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
